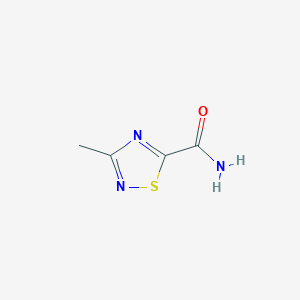![molecular formula C10H7N3OS2 B3000162 2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol CAS No. 1273577-58-4](/img/structure/B3000162.png)
2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is a heterocyclic compound . It is characterized by the presence of pyrido, thieno, and pyrimidin rings in its structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the 8-chloro derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines were refluxed with various amines to obtain the relevant pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-amines . Further, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings .
Molecular Structure Analysis
The molecular structure of “2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is characterized by the presence of pyrido, thieno, and pyrimidin rings . The docking analysis of the most active compounds was also performed .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” include refluxing the 8-chloro derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines with various amines . This is followed by the cyclization of some amines under the action of phosphorus oxychloride .
Applications De Recherche Scientifique
Antioxidant Activity
The compound has been synthesized and evaluated for its antioxidant activity . The results revealed that some pyrido-triazolopyrimidines showed good activity as antioxidant agents .
Antitumor Activity
The compound has shown pronounced antitumor activity . The biological tests evidenced that some of them showed pronounced antitumor activity .
Cancer Cell Growth Inhibitors
Pyrimidopyrimidines, a class of compounds to which our compound belongs, are used as cancer cell growth inhibitors .
Antidiabetic Agents
These compounds have also been used as antidiabetic agents .
Angiogenesis Inhibitors
They have been used as angiogenesis inhibitors, which prevent the growth of new blood vessels, a process that can lead to the growth and spread of cancer .
Antihypertensive Agents
These compounds have been used as antihypertensive agents, which are medications that lower blood pressure .
Anti-inflammatory Agents
They have been used as anti-inflammatory agents, which reduce inflammation and can help treat conditions like arthritis .
Hepatoprotective Agents
These compounds have been used as hepatoprotective agents, which protect the liver from damage .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS2/c1-15-10-12-6-5-3-2-4-11-9(5)16-7(6)8(14)13-10/h2-4H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMDCEVVAUBQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide](/img/structure/B3000084.png)
![Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate](/img/structure/B3000086.png)




![N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000095.png)


![ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate](/img/structure/B3000099.png)
![2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B3000100.png)
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B3000102.png)